molecular formula C17H21NO5S B492549 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide CAS No. 667911-89-9

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide

Cat. No. B492549
CAS RN: 667911-89-9
M. Wt: 351.4g/mol
InChI Key: HZGHUFHQQLSHFS-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide, also known as DMXB-A, is a chemical compound that has been studied for its potential use in treating various neurological disorders.

Mechanism Of Action

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide acts as a partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various neurological processes, including memory and learning. Activation of the α7 nAChR has been shown to have neuroprotective effects and to improve cognitive function.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide has been shown to increase the release of acetylcholine in the brain, which is involved in various neurological processes, including memory and learning. It has also been shown to decrease the production of pro-inflammatory cytokines, which are involved in neuroinflammation.

Advantages And Limitations For Lab Experiments

One advantage of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide is that it has been shown to have neuroprotective effects and to improve cognitive function in animal models. However, one limitation is that it has not yet been studied extensively in humans, and its safety and efficacy in humans are not yet known.

Future Directions

For N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide research include studying its safety and efficacy in humans, identifying its potential use in treating other neurological disorders, and developing more potent and selective agonists of the α7 nAChR. Additionally, further research is needed to understand the mechanisms underlying N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide's neuroprotective effects and to identify potential side effects or limitations of its use.

Synthesis Methods

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetonitrile with sodium methoxide, followed by the reaction of the resulting intermediate with 3-methoxybenzenesulfonyl chloride. The final product is obtained through purification by column chromatography.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and to improve cognitive function in animal models.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5S/c1-21-14-5-4-6-15(12-14)24(19,20)18-10-9-13-7-8-16(22-2)17(11-13)23-3/h4-8,11-12,18H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGHUFHQQLSHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide

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